molecular formula C10H15NO B566810 2-(N-Benzyl-N-methyl)aminoethanol-1,1,2,2-d4 CAS No. 1219803-10-7

2-(N-Benzyl-N-methyl)aminoethanol-1,1,2,2-d4

Cat. No.: B566810
CAS No.: 1219803-10-7
M. Wt: 169.26
InChI Key: WOUANPHGFPAJCA-OSEHSPPNSA-N
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Description

2-(N-Benzyl-N-methyl)aminoethanol-1,1,2,2-d4, also known as N-Benzyl-N-methylethanolamine, is a tertiary benzylamine . Its molecular formula is C10H15NO and it has a molecular weight of 165.23 . It is a technical grade compound with an assay of 90% .


Molecular Structure Analysis

The linear formula of this compound is C6H5CH2N(CH3)CH2CH2OH . The SMILES string representation is CN(CCO)Cc1ccccc1 .


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a refractive index of 1.529 (lit.) . Its boiling point is 95-105 °C/2 mmHg (lit.) , and its density is 1.017 g/mL at 25 °C (lit.) .

Safety and Hazards

The compound is classified as an eye irritant, skin irritant, and may cause respiratory irritation . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . The precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P264 (wash skin thoroughly after handling), P271 (use only outdoors or in a well-ventilated area), P280 (wear protective gloves/eye protection/face protection), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Properties

IUPAC Name

2-[benzyl(methyl)amino]-1,1,2,2-tetradeuterioethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-11(7-8-12)9-10-5-3-2-4-6-10/h2-6,12H,7-9H2,1H3/i7D2,8D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOUANPHGFPAJCA-OSEHSPPNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])O)N(C)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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